methyl 2-(4-oxooxan-3-yl)acetate
Description
Methyl 2-(4-oxooxan-3-yl)acetate is an organic compound featuring an ester group (methyl acetate) linked to a 4-oxooxan-3-yl moiety. The 4-oxooxan ring (tetrahydro-4H-pyran-4-one) is a six-membered cyclic ketone, imparting both rigidity and polarity to the molecule. This structural motif is critical in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and coordination complexes due to its ability to participate in hydrogen bonding and nucleophilic reactions .
The compound’s reactivity is influenced by the electron-withdrawing ketone group in the oxan ring, which enhances the electrophilicity of adjacent carbons, facilitating nucleophilic additions or substitutions.
Properties
CAS No. |
1783384-33-7 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Esterification Reaction: : One common method to synthesize methyl 2-(4-oxooxan-3-yl)acetate involves the esterification of 4-oxooxan-3-ylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
4-oxooxan-3-ylacetic acid+methanolH2SO4methyl 2-(4-oxooxan-3-yl)acetate+H2O
-
Industrial Production Methods: : Industrially, the compound can be produced using a continuous flow reactor to optimize the reaction conditions and yield. This method allows for better control over temperature and reaction time, leading to higher purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Methyl 2-(4-oxooxan-3-yl)acetate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The ketone group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: 4-oxooxan-3-ylacetic acid.
Reduction: Methyl 2-(4-hydroxyoxan-3-yl)acetate.
Substitution: Methyl 2-(4-oxooxan-3-yl)acetamide (with amines).
Scientific Research Applications
Chemistry
Building Block: Methyl 2-(4-oxooxan-3-yl)acetate is used as a building block in organic synthesis for the preparation of more complex molecules.
Catalysis: It can serve as a ligand or intermediate in catalytic reactions.
Biology and Medicine
Drug Development: The compound’s structure makes it a candidate for the development of pharmaceuticals, particularly those targeting metabolic pathways involving esters and ketones.
Biochemical Studies: It is used in studies to understand enzyme interactions with ester and ketone substrates.
Industry
Materials Science: The compound is explored for its potential in creating novel materials with specific properties, such as polymers and resins.
Agriculture: It may be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which methyl 2-(4-oxooxan-3-yl)acetate exerts its effects depends on the specific application. In biochemical contexts, it may act as a substrate for enzymes that catalyze ester hydrolysis or ketone reduction. The molecular targets include esterases and reductases, which facilitate the conversion of the compound into its respective products.
Comparison with Similar Compounds
Cyclic vs. Acyclic Ketones
This compound contains a cyclic ketone (4-oxooxan), which imposes steric constraints and stabilizes enolate intermediates during reactions. In contrast, methyl 4-methoxy-3-oxobutyrate (C6H10O4) features a linear 3-oxo group, allowing greater conformational flexibility but reduced ring strain-driven reactivity .
Heterocyclic Systems
- Tetrazole-containing compound (C10H10N4O3, ): The tetrazole ring introduces nitrogen-rich aromaticity, enabling coordination with metal ions (e.g., in MOFs). This contrasts with the oxan ring’s oxygen-based polarity, which favors hydrogen bonding over metal chelation.
- Chlorofuran derivative (C8H10ClNO5, ): The chlorine atom in the dihydrofuran ring increases electrophilicity, while the amine group enables nucleophilic substitutions—features absent in the target compound.
Crystallographic and Supramolecular Features
- Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate forms antiparallel dimers via C–H⋯O hydrogen bonds and offset π-π stacking between phenyl rings . In contrast, the oxan ring in the target compound may promote C=O⋯H–C interactions due to its ketone group.
- Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate crystallizes in a monoclinic system (P21/c) with N–H⋯O hydrogen bonds, demonstrating how halogen substituents influence packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
